D-Buthionine-(S,R)-sulfoximine (BSO) is a synthetic amino acid known for its potent inhibition of gamma-glutamylcysteine synthetase, the enzyme responsible for the rate-limiting step in the synthesis of glutathione (GSH)157. GSH is a critical molecule in cellular defense against oxidative stress and is involved in various metabolic processes. Elevated levels of GSH have been associated with resistance to chemotherapy in tumor cells, making BSO a molecule of interest in cancer research and treatment57. This comprehensive analysis will explore the mechanism of action of BSO and its applications across different fields, including its impact on drug metabolism, liver injury, and potential as a chemotherapeutic agent.
BSO's primary mechanism of action is the inhibition of gamma-glutamylcysteine synthetase, leading to a depletion of intracellular GSH15. The S-alkyl moiety of BSO mimics the acceptor amino acid that normally binds to the enzyme, resulting in a competitive inhibition1. This inhibition is highly specific and does not affect other enzymes such as glutamine synthetase1. The depletion of GSH has various consequences, including increased sensitivity to oxidative stress and enhanced efficacy of certain chemotherapeutic agents57. BSO has been shown to be a tight-binding, mechanism-based inhibitor, with the L-buthionine (S)-sulfoximine isomer identified as the inhibitory diastereomer6.
In the context of drug metabolism, BSO has been used to study the role of GSH in the hepatic biotransformation of xenobiotics3. It has been observed that BSO treatment does not affect the activity of several hepatic microsomal and cytosolic enzymes responsible for xenobiotic metabolism3. However, BSO can increase the hepatotoxicity of certain compounds, such as chloroform, by reducing the hepatic non-protein sulfhydryl (NPSH) content, which includes GSH3. This suggests that while BSO does not directly alter enzyme activities, it can influence drug toxicity through its effects on GSH levels.
BSO has been investigated for its role in liver injury, particularly in the context of ethanol-induced liver damage2. Surprisingly, while BSO depletes hepatic GSH, it has been shown to protect against ethanol-induced liver injury in mice2. This protective effect is partly due to the acceleration of ethanol metabolism, which is associated with increased activities of cytochrome P450 2E1 and alcohol dehydrogenase2. BSO treatment also attenuated ethanol-induced steatosis and prevented the leakage of lysosomal cathepsins into the cytosol2.
In cancer therapy, BSO has been used to enhance the cytotoxicity of various chemotherapeutic agents, particularly alkylating agents and platinum compounds57. By depleting tumor cells of GSH, BSO can overcome drug resistance and potentiate the effects of these drugs5. Clinical trials have shown that BSO can be administered with little toxicity on its own, but when combined with agents like melphalan, it leads to increased myelosuppression and profound GSH depletion in tumors5. BSO may also exhibit antiangiogenic activity, contributing to its potential as a cancer therapeutic7.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: